molecular formula C8H7N3 B1281668 2,6-Naphthyridin-1-amine CAS No. 80935-81-5

2,6-Naphthyridin-1-amine

Cat. No. B1281668
CAS RN: 80935-81-5
M. Wt: 145.16 g/mol
InChI Key: KPMHXBFDZAJXLK-UHFFFAOYSA-N
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Description

2,6-Naphthyridin-1-amine is a heterocyclic compound that is part of the naphthyridine family, which includes various isomeric bicyclic systems containing two pyridine rings. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The studies on 2,6-naphthyridin-1-amine and its derivatives have revealed their importance in the synthesis of fused tetracyclic heterocycles, multicomponent hydrogen-bonding organic solids, and their role in biomedical applications .

Synthesis Analysis

The synthesis of 2,6-naphthyridin-1-amine derivatives has been achieved through various methods. A three-component reaction involving aromatic aldehyde, an amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate in ethanol at refluxing temperature has been used to synthesize fused tetracyclic heterocycles . Additionally, a facile synthesis of 2,6-naphthyridine has been described, where Chichibabin amination yields 1-amino-2,6-naphthyridine . Microwave irradiation has been employed for the rapid synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives, showcasing operational simplicity and increased safety . Furthermore, grindstone chemistry has been utilized for the solvent-free and catalyst-free synthesis of 1,6-naphthyridine derivatives .

Molecular Structure Analysis

The molecular structure of 2,6-naphthyridin-1-amine derivatives has been characterized using various analytical techniques. Single crystal X-ray diffraction has been used to determine the crystal structures of multicomponent crystals involving 2,6-naphthyridin-1-amine derivatives . In one study, the title compound was found to be essentially planar and aligned in a nearly coplanar manner with the 2,6-diaminopyridinium ion .

Chemical Reactions Analysis

2,6-Naphthyridin-1-amine derivatives participate in a variety of chemical reactions. They have been used in multicomponent reactions to construct complex molecular architectures . The amination of 2,6-naphthyridine with potassium amide under controlled conditions has been studied, revealing σ-adduct formation at position 1 . Additionally, a [5 + 1]-strategy for the assembly of 1,8-naphthyridin-4(1H)-ones by domino amination/conjugate addition reactions has been developed .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-naphthyridin-1-amine derivatives have been explored in several studies. The compounds exhibit strong hydrogen bonding and weak intermolecular interactions, which direct the packing modes of molecular crystals . Novel fluorinated polyimides derived from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, a related compound, have shown solubility in organic solvents, low moisture absorption, low dielectric constants, and excellent thermal stability . These properties make 2,6-naphthyridin-1-amine derivatives suitable for various applications, including the development of materials with specific electronic and optical properties.

Scientific Research Applications

  • Medicinal Chemistry

    • Naphthyridines have significant importance in the field of medicinal chemistry as many of them exhibit a great variety of biological activities .
    • Specifically, 1,6-naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
    • The synthesis and biological applications of 1,6-naphthyridines reflect their importance in synthetic as well as medicinal chemistry fields .
  • Anticancer Properties

    • There’s a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines due to their anticancer properties .
    • A thorough study of the anticancer activity of 1,6-naphthyridines on different cancer cell lines has been conducted .
    • The anticancer activity has been correlated to 1,6-naphthyridines using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .
  • Buchwald–Hartwig Reaction

    • The Buchwald–Hartwig reaction is a carbon-nitrogen cross-coupling reaction that is vital in organic synthesis .
    • Arylamines, one of the products of this reaction, are key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .
    • A research group developed an effective pathway to 3,7-disubstituted 1,6-naphthyridin-4(1H)-ones . This approach exhibits the formation of 3,7-dihalogenated derivatives, which permits access to a variety of C–N linkages via cross-coupling reaction along with good functional group tolerance and substrate scope .
  • Synthesis of 1,8-Naphthyridines

    • 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .
    • Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections .
    • This class of heterocycles finds use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
  • Carbon–Nitrogen Cross-Coupling Reaction

    • The Carbon–Nitrogen cross-coupling reaction is an imperative and vital conversion in organic synthesis .
    • One of its products, arylamines, are key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .
    • A research group developed an effective pathway to 3,7-disubstituted 1,6-naphthyridin-4(1H)-ones . This approach exhibits the formation of 3,7-dihalogenated derivatives, which permits access to a variety of C–N linkages via cross-coupling reaction along with good functional group tolerance and substrate scope .
  • Synthesis of 1,5-Naphthyridines

    • 1,5-Naphthyridine derivatives present a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
    • The published strategies related to the synthesis of 1,5-naphthyridines are presented followed by the reactivity of these compounds .

Safety And Hazards

Safety data sheets recommend wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing when handling 2,6-Naphthyridin-1-amine . It is also recommended to avoid ingestion and inhalation, and dust formation . Hazard statements include Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

The wide range of biological activity of 2,6-Naphthyridin-1-amine makes it a fascinating object of research with prospects for use in therapeutic purposes . Future research may focus on exploring the properties of 2,6-Naphthyridin-1-amine, from chemical structures and general mechanisms of action to more specialized molecular targets . The development of new compounds containing the 2,6-Naphthyridin-1-amine scaffold is also a promising direction .

properties

IUPAC Name

2,6-naphthyridin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMHXBFDZAJXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512281
Record name 2,6-Naphthyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Naphthyridin-1-amine

CAS RN

80935-81-5
Record name 2,6-Naphthyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Wójcicka - Current Organic Chemistry, 2023 - ingentaconnect.com
The broad spectrum of biological activity of 2,6-naphthyridine, one of the six structural isomers of pyridopyridine, is the main reason for the development of new compounds containing …
Number of citations: 2 www.ingentaconnect.com
M Wang, N Naganna, HO Sintim - Bioorganic chemistry, 2019 - Elsevier
RET rearrangement is a recently identified oncogenic mutation in lung adenocarcinoma (LADC) that accounts for approximately 2% of all NSCLCs. More than six fusion partners have …
Number of citations: 12 www.sciencedirect.com
K Nakahara, Y Mitsuoka, S Kasuya, T Yamamoto… - European Journal of …, 2021 - Elsevier
β-Site amyloid precursor protein cleaving enzyme 1 (BACE1) has been pursued as a prime target for the treatment of Alzheimer’s disease (AD). In this report, we describe the discovery …
Number of citations: 5 www.sciencedirect.com
U Khatri, N Dayal, X Hu, E Larocque, N Naganna… - Molecular Cancer …, 2023 - AACR
Selpercatinib (LOXO292) and pralsetinib (BLU667) are RET protein tyrosine kinase inhibitors (TKIs) recently approved for treating RET-altered cancers. However, RET mutations that …
Number of citations: 5 aacrjournals.org

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